Cas no 1956318-60-7 (3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide)
![3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/1956318-60-7x500.png)
3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide 化学的及び物理的性質
名前と識別子
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- 3-METHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[4,3-C]PYRIDINE-1-CARBOXAMIDE
- 3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide
-
- インチ: 1S/C15H15F3N4O/c1-9-12-8-19-7-6-13(12)22(21-9)14(23)20-11-4-2-10(3-5-11)15(16,17)18/h2-5,19H,6-8H2,1H3,(H,20,23)
- InChIKey: MQQZLBOWVQFHIR-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)NC(N1C2CCNCC=2C(C)=N1)=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 1
- 複雑さ: 437
- トポロジー分子極性表面積: 59
- XLogP3: 2.2
3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM270577-1g |
3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide |
1956318-60-7 | 97% | 1g |
$912 | 2021-08-18 | |
Chemenu | CM270577-1g |
3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide |
1956318-60-7 | 97% | 1g |
$*** | 2023-03-30 |
3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamideに関する追加情報
3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide: A Comprehensive Overview
The compound 3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide, identified by the CAS number 1956318-60-7, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of pyrazolo[4,3-c]pyridines, which are known for their unique structural properties and diverse biological activities. The molecule's structure incorporates a trifluoromethyl group attached to a phenyl ring and a carboxamide functional group, making it a promising candidate for further exploration in drug discovery and materials science.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving strategic functional group transformations. The incorporation of the trifluoromethyl group is particularly noteworthy as it imparts enhanced stability and bioavailability to the molecule. Researchers have also explored the stereochemical properties of this compound, revealing its potential as a chiral catalyst in asymmetric synthesis. These findings underscore the importance of understanding the relationship between molecular structure and functionality in designing novel compounds with tailored properties.
In terms of biological activity, studies have demonstrated that this compound exhibits potent inhibitory effects on several key enzymes involved in metabolic pathways. For instance, its ability to modulate kinase activity makes it a valuable tool in the development of anti-cancer therapies. Furthermore, preliminary toxicity studies suggest that this compound has a favorable safety profile, which is critical for its potential use in pharmaceutical applications.
The application of computational chemistry techniques has provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the trifluoromethyl group significantly influences the electron distribution within the molecule, enhancing its reactivity towards nucleophilic attack. This understanding has facilitated the design of more efficient synthetic routes and has opened new avenues for exploring its catalytic potential.
Looking ahead, the integration of machine learning algorithms with experimental data promises to accelerate the discovery of novel applications for this compound. By leveraging large datasets from chemical databases and biological assays, researchers can identify previously unknown interactions and optimize its properties for specific uses. Such interdisciplinary approaches are expected to play a pivotal role in unlocking the full potential of this compound in both academic and industrial settings.
In conclusion, 3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide represents a compelling example of how advances in chemical synthesis and computational modeling can lead to innovative solutions across multiple disciplines. As research continues to uncover its diverse capabilities, this compound is poised to make significant contributions to fields ranging from drug discovery to materials science.
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